- Pharmacophore/receptor models for GABAA/BzR subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a comprehensive ligand-mapping approachJournal of Medicinal Chemistry, 2000, 43(1), 71-95,
Cas no 91917-65-6 (Ro15-4513)

Ro15-4513 structure
Productnaam:Ro15-4513
Ro15-4513 Chemische en fysische eigenschappen
Naam en identificatie
-
- RO 15-4513
- ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- 8-Azido-5,6-dihydro-5-Methyl-6-oxo-4H-iMidazo[1,5-a][1,4]benzodiazepine-3-carboxylicacidethylester
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate
- Tocriscreen Total
- Ethyl 8-azido-6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Ro15-4513
- Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (ACI)
- GTPL4365
- Ro-15-4513
- 8-azido-5,6-dihydro-5-methyl-6-oxo-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester
- MS-24865
- CHEBI:93452
- CS-0027980
- Ro 154513
- [3H]Ro15-4513
- PDSP1_001777
- BRD-K82823076-001-02-6
- AKOS024456901
- HY-103476
- Azidomazenil
- BDBM26267
- Ro15-4513?
- PDSP2_001760
- DTXSID80238763
- DA-77499
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 8-azido-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
- Q7339199
- ethyl 12-azido-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,11,13-pentaene-5-carboxylate
- RO-154513
- Ethyl 8-azido-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- GTPL4296
- HMS3268D11
- HMS3677A05
- UNII-S5XGL82O5Y
- BRD-K82823076-001-01-8
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- S5XGL82O5Y
- CHEMBL6597
- 91917-65-6
- NCGC00092292-01
- SCHEMBL15009603
- G12275
- [3H]Ro154513
- MFCD00078598
- HMS3413A05
-
- MDL: MFCD00078598
- Inchi: 1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
- InChI-sleutel: CFSOJZTUTOQNIA-UHFFFAOYSA-N
- LACHT: [N-]=[N+]=NC1C=C2C(N(CC3N(C2=CC=1)C=NC=3C(OCC)=O)C)=O
Berekende eigenschappen
- Exacte massa: 326.11300
- Monoisotopische massa: 326.112738
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 563
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 78.8
- XLogP3: 1.8
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Oplosbaarheid: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.8 mg/mL
- PSA: 114.18000
- LogboekP: 1.96706
Ro15-4513 Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Opslagvoorwaarde:Desiccate at +4°C
Ro15-4513 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0027980-5mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 5mg |
$330.0 | 2022-04-26 | |
ChemScence | CS-0027980-10mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 10mg |
$550.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911620-1mg |
Ro15-4513 |
91917-65-6 | 98% | 1mg |
¥1,713.60 | 2022-08-31 | |
TRC | R700943-10mg |
Ro 15-4513 |
91917-65-6 | 10mg |
$ 1499.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203683-10 mg |
RO 15-4513, |
91917-65-6 | 10mg |
¥1,617.00 | 2023-07-11 | ||
MedChemExpress | HY-103476-10mM*1 mL in DMSO |
Ro15-4513 |
91917-65-6 | 99.17% | 10mM*1 mL in DMSO |
¥1485 | 2024-04-15 | |
A2B Chem LLC | AH82344-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$627.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-10mg |
RO 15-4513 |
91917-65-6 | 99% | 10mg |
$241.00 | 2025-02-27 | |
A2B Chem LLC | AH82344-25mg |
RO 15-4513 |
91917-65-6 | 99% | 25mg |
$405.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$714.00 | 2025-02-27 |
Ro15-4513 Productiemethode
Synthetic Routes 1
Reactievoorwaarden
Referentie
Ro15-4513 Preparation Products
Ro15-4513 Gerelateerde literatuur
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
4. Book reviews
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
91917-65-6 (Ro15-4513) Gerelateerde producten
- 1388064-69-4(O-(3-fluoro-2-methoxyphenyl)methylhydroxylamine)
- 1019767-69-1(2H-[1,3]dioxolo[4,5-b]pyridin-6-ol)
- 1334417-56-9(1-tert-butyl 3-ethyl 3-(cyanoMethyl)-4,4-difluoropiperidine-1,3-dicarboxylate)
- 2229268-86-2(1-methoxy-2-(nitromethyl)-4-(trifluoromethyl)benzene)
- 2287309-65-1(4-(6-bromo-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 1184418-04-9(2-chloro-N-methyl-N-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)propanamide)
- 2034254-34-5(N'-4-(propan-2-yl)phenyl-N-{5-(thiophen-3-yl)furan-2-ylmethyl}ethanediamide)
- 304904-69-6(3-Bromo-4-oxo-1,4-dihydro-quinoline-6-carbonitrile)
- 1613722-03-4(1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91917-65-6)Ro15-4513

Zuiverheid:99%/99%/99%/99%
Hoeveelheid:2mg/25mg/50mg/100mg
Prijs ($):183.0/1177.0/1530.0/2194.0